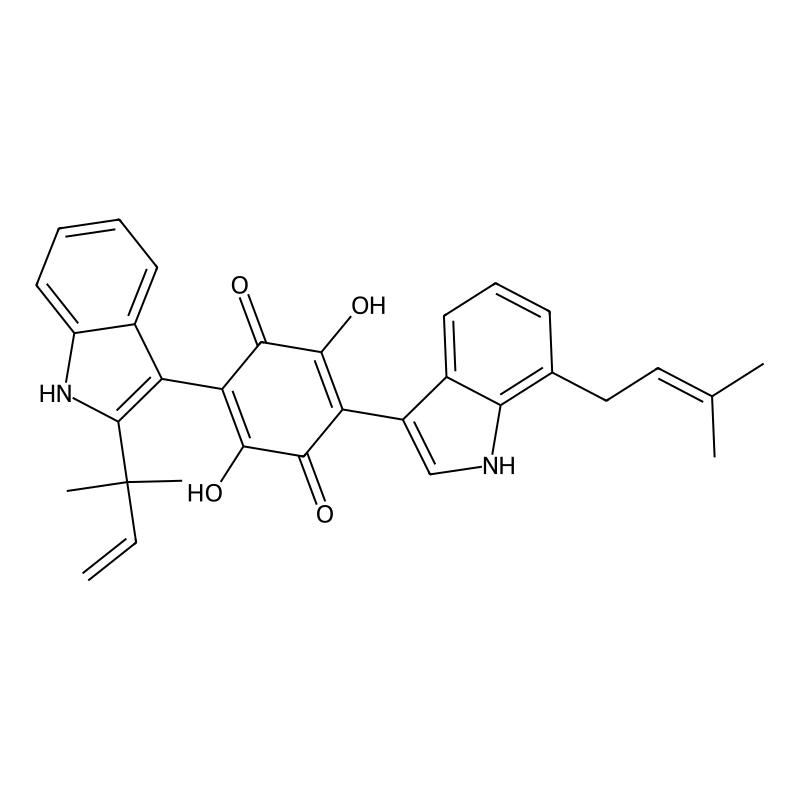

Demethylasterriquinone B1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Insulin Receptor Activation and Specificity

- DMAQ B1 acts as a selective activator of the insulin receptor (IR) (). It achieves this by binding to the insulin receptor tyrosine kinase (IRTK) with an EC50 value (concentration required for half-maximal effect) in the low micromolar range (3-6 µM).

- This activation triggers downstream signaling pathways similar to insulin, including increased phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt, but not ERK.

- Importantly, DMAQ B1 exhibits selectivity towards the insulin receptor, with minimal activation of other growth factor receptors like IGF-1R and EGFR, even at much higher concentrations (100 µM) ().

Cellular Effects and Potential Anti-diabetic Properties

- Studies have shown that DMAQ B1 can stimulate glucose uptake in adipocytes (fat cells) and skeletal muscle cells, mimicking a key function of insulin in regulating blood sugar levels ().

- This ability to promote glucose uptake in target tissues suggests potential anti-diabetic properties of DMAQ B1.

- However, further research is needed to fully understand its long-term effects and efficacy in diabetic models.

Additional Considerations

- One advantage of DMAQ B1 is its reported cell permeability, allowing it to enter cells and exert its effects ().

- In vitro studies have shown that DMAQ B1 can bind to glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme involved in cellular metabolism. The significance of this interaction for its biological activity remains to be elucidated ().

Demethylasterriquinone B1 is a natural compound derived from fungi, specifically known for its insulin-mimetic properties. Its chemical formula is and it has a molecular weight of approximately 506.59 g/mol. This compound acts as a selective insulin receptor activator, showing significant potential in glucose metabolism regulation without the adverse effects typically associated with insulin therapy, such as vascular proliferation .

DAQ B1 acts as an insulin mimic by binding to the insulin receptor and activating its downstream signaling pathway. This leads to increased glucose uptake in fat and muscle cells, mimicking the effects of insulin [, ]. The exact binding site and interaction with the receptor compared to natural insulin require further investigation [].

The biological activity of Demethylasterriquinone B1 is primarily characterized by its ability to lower blood glucose levels effectively. It functions as a small-molecule mimic of insulin and has been shown to induce glucose uptake in vitro without promoting vascular proliferation, making it a promising candidate for diabetes treatment . The compound's selective activation of Akt over other kinases indicates its potential for targeted therapeutic applications.

The synthesis of Demethylasterriquinone B1 has been achieved through various methods. A notable approach involves the use of a (7-prenylindole)tin in coupling with a bromo-2,5-dichloro-4-indolylbenzoquinone, which serves as a precursor in its total synthesis . Recent advancements have focused on modular synthesis techniques that allow for easier modifications and the generation of related compounds .

Demethylasterriquinone B1 has significant applications in biomedical research, particularly in the study of diabetes and metabolic disorders. Its role as an insulin mimic opens avenues for developing new treatments that can manage blood glucose levels without the side effects associated with traditional insulin therapies. Additionally, its selective action on insulin receptors makes it a valuable tool for studying insulin signaling pathways and their implications in various diseases .

Interaction studies have demonstrated that Demethylasterriquinone B1 binds to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), indicating potential multifaceted interactions within cellular environments. Furthermore, it also activates tropomyosin receptor kinase (Trk), interacting at a site distinct from the neurotrophin-binding site, which may suggest additional roles in neural signaling pathways .

Demethylasterriquinone B1 shares structural and functional similarities with several other compounds known for their insulin-mimetic properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Insulin Mimetic Activity | Unique Features |

|---|---|---|---|

| Demethylasterriquinone A1 | High | Yes | Less potent than Demethylasterriquinone B1 |

| L-783,281 | Moderate | Yes | Primarily activates Trk receptors |

| Insulin | Low | Yes | Peptide hormone; broader effects |

| Metformin | Low | Indirect | Works through AMPK activation |

Demethylasterriquinone B1 stands out due to its selective activation of specific signaling pathways without enhancing vascular proliferation, differentiating it from many other insulin mimetics that may have broader or less specific effects .

Demethylasterriquinone B1 possesses the molecular formula C₃₂H₃₀N₂O₄ with a molecular weight of 506.59 grams per mole [1] [2] [3]. The compound exists as an unsymmetrical bis-indolylquinone natural product characterized by a 2,5-dihydroxybenzoquinone core structure substituted with two distinct indole moieties [4].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione [1] [2] [3]. The stereochemical configuration involves two prenylated indole substituents attached to the quinone core in a meta relationship. The first indole carries a 2-isoprenyl substitution pattern (2-methylbut-3-en-2-yl group), while the second indole features a 7-prenyl substitution (3-methylbut-2-enyl group) [4]. This asymmetric substitution pattern distinguishes Demethylasterriquinone B1 from its symmetrical analogues.

The Standard International Chemical Identifier for the compound is InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3 [2] [3]. The corresponding Standard International Chemical Identifier Key is XMGNJVXBPZAETK-UHFFFAOYSA-N [2] [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₃₀N₂O₄ |

| Molecular Weight | 506.59 g/mol |

| Chemical Abstracts Service Number | 78860-34-1 |

| Standard International Chemical Identifier Key | XMGNJVXBPZAETK-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(=CCC1=CC=CC2=C1NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C |

X-ray Crystallography and Conformational Analysis

Limited crystallographic data exists for Demethylasterriquinone B1 in the available literature. The compound crystallizes as a black crystalline solid with characteristic planar quinone geometry [5]. While specific X-ray diffraction parameters have not been comprehensively reported, the compound demonstrates conformational stability owing to the rigid quinone backbone and the planar nature of the indole substituents.

The molecular architecture exhibits extended conjugation between the quinone core and the indole rings, contributing to the compound's characteristic dark coloration and spectroscopic properties. The prenyl side chains adopt energetically favorable conformations that minimize steric hindrance while maintaining the overall molecular stability.

Conformational analysis indicates that the bis-indolylquinone framework maintains planarity in the central aromatic system, with the prenyl substituents oriented to reduce intramolecular interactions. The hydroxyl groups on the quinone ring participate in intramolecular hydrogen bonding, which stabilizes the preferred conformational state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of Demethylasterriquinone B1 demonstrates signals consistent with the proposed structure [5]. The aromatic region displays characteristic multiplets corresponding to the indole ring systems, while the aliphatic region shows signals attributable to the prenyl side chains. The hydroxyl protons typically appear as broad signals that can be exchanged with deuterium oxide.

The spectrum exhibits complexity due to the unsymmetrical nature of the molecule, resulting in distinct chemical environments for the two indole moieties. The prenyl groups contribute characteristic vinyl and methyl resonances, while the indole nitrogen-hydrogen protons appear as exchangeable signals.

Infrared Spectroscopy

The infrared spectrum of Demethylasterriquinone B1 exhibits characteristic absorption bands typical of the quinone functional group and indole substituents. The carbonyl stretching frequencies appear in the region characteristic of conjugated quinones, typically around 1650-1680 cm⁻¹, reflecting the extended conjugation with the aromatic system [6].

Hydroxyl stretching vibrations from the phenolic groups contribute broad absorption bands in the 3200-3500 cm⁻¹ region. The indole nitrogen-hydrogen stretching modes typically appear around 3400-3500 cm⁻¹. Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, while the prenyl groups contribute aliphatic carbon-hydrogen stretching modes around 2850-3000 cm⁻¹.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion peak at m/z 506, corresponding to the protonated molecular ion [M+H]⁺ [3]. The fragmentation pattern reflects the bis-indolylquinone structure with characteristic losses of the prenyl substituents and indole fragments. High resolution mass spectrometry provides accurate mass measurements that support the assigned molecular formula.

Electrospray ionization typically produces the [M+H]⁺ ion as the base peak, with additional fragmentation patterns showing loss of the prenyl groups (C₅H₉, m/z 69) and subsequent indole fragmentations. The mass spectral data consistently supports the structural assignment and purity of the compound.

Solubility, Stability, and Partition Coefficients

Solubility Properties

Demethylasterriquinone B1 demonstrates limited aqueous solubility due to its extended aromatic structure and lipophilic character. The compound exhibits good solubility in dimethyl sulfoxide, reaching concentrations up to 100 millimolar [5] [7]. This high solubility in dimethyl sulfoxide facilitates stock solution preparation for biological assays and research applications.

The compound shows minimal solubility in water, consistent with its bis-indolylquinone structure and prenyl substituents that confer lipophilic properties. Organic solvents such as ethanol, methanol, and acetone provide moderate to good solubility, while nonpolar solvents like hexane show poor dissolution characteristics.

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | 100 mM |

| Water | Minimal |

| Ethanol | Moderate |

| Methanol | Moderate |

| Acetone | Moderate |

| Hexane | Poor |

Stability Characteristics

The compound exhibits thermal stability up to its decomposition temperature of 241°C [5]. This thermal stability reflects the robust nature of the quinone core structure and the stability of the indole substituents under moderate heating conditions.

Storage recommendations specify desiccation at -20°C to maintain long-term stability [5] [7]. Under these conditions, the solid material remains stable for extended periods. Solution stability depends on the solvent system, with dimethyl sulfoxide solutions recommended for use within one month when stored at -20°C or below [5].

The compound demonstrates sensitivity to light and air oxidation, consistent with the quinone functionality. Protection from light and storage under inert atmosphere conditions help maintain compound integrity during handling and storage.

Partition Coefficients

While specific octanol-water partition coefficient values for Demethylasterriquinone B1 have not been extensively reported in the literature, the compound's lipophilic character suggests a high log P value. The extended aromatic system, prenyl substituents, and limited aqueous solubility indicate favorable partitioning into organic phases over aqueous phases [8] [9].

The bis-indolylquinone structure with prenyl substituents typically confers log P values in the range of 4-6, suggesting significant lipophilicity. This property correlates with the compound's biological activity profile and cellular penetration characteristics, as lipophilic compounds generally demonstrate enhanced membrane permeability.

The partition behavior influences the compound's pharmacokinetic properties and biological distribution, with higher lipophilicity facilitating cellular uptake while potentially affecting aqueous bioavailability. These characteristics must be considered in formulation development and biological assay design.

| Property | Value/Description |

|---|---|

| Physical Appearance | Black crystalline solid |

| Melting Point | 241°C (decomposition) |

| Storage Conditions | Desiccate at -20°C |

| Dimethyl Sulfoxide Solubility | 100 mM |

| Purity | >95% (High Performance Liquid Chromatography) |

| Stability | Light and air sensitive |

Natural Isolation from Pseudomassaria Species

Demethylasterriquinone B1 was first isolated as a natural product from Pseudomassaria species, specifically from a tropical endophytic fungus collected from an African rainforest near Kinshasa [1] [2] [3]. This discovery represented a significant breakthrough in natural product chemistry, as the compound was identified as a nonpeptidyl small molecule with remarkable insulin-mimetic properties [2].

The isolation process from Pseudomassaria species involved standard natural product extraction methodologies. The fungal culture was fermented under controlled conditions, and the resulting mixture of metabolites was subjected to high-performance liquid chromatography and nuclear magnetic resonance analysis for compound identification [1] [2]. Following comprehensive analysis, the structure was confirmed as a prenylquinone belonging to the bis-indolylquinone family of natural products [4].

Pseudomassaria species belong to the Hyponectriaceae family of fungi and are recognized as prolific producers of bioactive secondary metabolites [5]. These endophytic fungi demonstrate remarkable biosynthetic capabilities, producing demethylasterriquinone B1 alongside other related metabolites through complex enzymatic pathways [6] [7]. The biosynthetic machinery in these organisms is regulated by environmental factors and growth conditions, which influence the expression of biosynthetic gene clusters responsible for secondary metabolite production [6] [8].

Research has demonstrated that the production of demethylasterriquinone B1 by Pseudomassaria species is linked to fungal sporulation processes and environmental stress responses [6]. The compound appears to function as a protective agent, contributing to the survival strategies of the producing organism in competitive ecological niches [9] [10]. The biosynthesis involves polyketide and nonribosomal peptide pathways, utilizing acetyl-CoA and amino acid precursors derived from primary metabolism [6] [10].

Total Synthetic Strategies

The total synthesis of demethylasterriquinone B1 has been accomplished through multiple sophisticated methodologies, each addressing the significant challenges posed by constructing the unsymmetrical bis-indolylquinone framework. The development of these synthetic routes has been crucial for providing sufficient quantities of the compound for biological evaluation and structure-activity relationship studies [11] [12] [13] [14].

Bromanil-Mediated Condensation Approaches

The bromanil-mediated condensation approach represents one of the pioneering methodologies for demethylasterriquinone B1 synthesis [11] [12] [15]. This strategy exploits a known base-promoted condensation of indoles with bromanil (tetrabromobenzoquinone), which demonstrates remarkable selectivity when employing sterically hindered indole substrates [11] [12].

The methodology begins with the reaction of 2-isoprenylindole with bromanil under basic conditions. The steric hindrance provided by the isoprenyl substituent at the 2-position of the indole ring effectively prevents bis-addition, allowing the reaction to stop cleanly at the monoaddition stage [11] [12] [16]. This controlled reactivity is crucial for the subsequent introduction of the second indole unit in a regioselective manner.

Following the initial monoaddition, the resulting intermediate can accommodate the addition of a second indole, specifically 7-prenylindole. However, this second addition presents significant regiochemical challenges, as it can occur at both meta and para positions relative to the first indole substituent, yielding a mixture of bis-indolylquinone regioisomers [11] [12] [16]. The resolution of this regiochemical control problem required the development of more sophisticated methodologies.

The bromanil-mediated approach offers several advantages, including the use of readily available starting materials and relatively mild reaction conditions. The base-promoted nature of the condensation allows for good functional group tolerance, and the reaction can be conducted at ambient temperature [11] [12]. However, the regiochemical control limitations necessitated the development of complementary synthetic strategies.

Stille Coupling Methodology

The Stille coupling methodology has emerged as a powerful and highly selective approach for demethylasterriquinone B1 synthesis, offering superior regiochemical control compared to direct condensation methods [11] [12] [16] [17]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between organotin reagents and organic halides with exceptional selectivity [18] [19].

The synthetic strategy begins with the preparation of key organotin intermediates, specifically (7-prenylindol-3-yl)tin reagents. These stannanes serve as versatile coupling partners that can participate in Stille coupling reactions with appropriately functionalized haloquinone electrophiles [11] [12] [16]. The preparation of these organotin species requires careful optimization of reaction conditions to ensure high yields and chemical stability.

As a model system for methodology development, the synthesis of demethylasterriquinone A1 was accomplished using a Stille coupling between 2,5-dibromobenzoquinone and an (N-isoprenylindol-3-yl)tin reagent [11] [12]. This reaction proceeds with remarkable selectivity, producing the para-substituted bis-indolylquinone exclusively, demonstrating the power of this methodology for regiochemical control [11] [12] [16].

For demethylasterriquinone B1 synthesis, the strategy employs a Stille coupling between a (7-prenylindole)tin reagent and a bromo-2,5-dichloro-4-indolylbenzoquinone electrophile [11] [12] [16]. This approach circumvents the regiochemical control problems encountered in direct condensation methods by utilizing the inherent selectivity of the palladium-catalyzed coupling process.

The Stille coupling methodology requires careful optimization of reaction conditions, including catalyst selection, solvent systems, and temperature control [20] [18]. Palladium(0) complexes serve as effective catalysts, with tetrakis(triphenylphosphine)palladium(0) being commonly employed [18]. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, with transmetalation typically being the rate-determining step [18] [21].

Regiochemical Control in Bis-Indolylquinone Formation

The achievement of precise regiochemical control in bis-indolylquinone formation represents one of the most significant challenges in demethylasterriquinone B1 synthesis [11] [12] [22]. The development of methodologies that address this challenge has been crucial for accessing the natural product and its analogs with defined substitution patterns.

The regiochemical control problem was elegantly solved through the extension of an acid-promoted addition methodology originally developed for 2,5-dichlorobenzoquinone substrates [11] [12] [16]. Under the original mineral acid conditions, the reaction of 2-isoprenylindole with dichlorobenzoquinone failed to proceed effectively. However, the use of 3-bromo-2,5-dichlorobenzoquinone as the electrophile, combined with acetic acid as the promoter, enabled successful reaction under much milder conditions [11] [12].

The key insight was that the selective bromine substitution in the quinone substrate creates a template for subsequent Stille coupling reactions. The regiochemistry established through the acid-promoted addition can be preserved and exploited in the cross-coupling step, allowing for the controlled introduction of the second indole unit [11] [12] [16]. This strategy effectively combines the advantages of both electrophilic aromatic substitution and transition metal-catalyzed coupling methodologies.

The regiochemical control is further enhanced by careful selection of protecting groups and reaction sequences. The use of dihaloquinone intermediates allows for sequential functionalization, with each step proceeding under optimized conditions to maximize selectivity [11] [12] [16]. The final hydrolysis of these dihaloquinone products to the corresponding dihydroxyquinone natural products proceeds cleanly without affecting the established substitution pattern.

Recent advances in mechanochemical synthesis have provided alternative approaches to regiochemical control in bis-indolylquinone formation [23]. These solvent-free methodologies enable the double addition of indoles to quinone substrates in a single operation, leading to both symmetrical and non-symmetrical bis-indolylquinones through domino processes comprising up to six reaction steps [23].

Semi-Synthetic Modifications and Derivative Production

The development of semi-synthetic modifications and systematic derivative production has been essential for understanding the structure-activity relationships of demethylasterriquinone B1 and optimizing its biological properties [13] [14] [24]. These efforts have led to the preparation of extensive libraries of analogs with modified pharmacological profiles and enhanced therapeutic potential.

Methyl scanning represents a particularly powerful approach for derivative production, involving the systematic preparation of methylated derivatives to identify critical sites of interaction with biological targets [13] [14] [24]. This methodology has been applied to demethylasterriquinone B1, enabling the identification of regions important for insulin receptor activation and providing insights for rational drug design [13] [14].

The methyl scanning approach required the development of an optimized total synthesis that could be readily modified to incorporate methyl substituents at various positions [13] [14] [24]. This synthetic flexibility has enabled the preparation of derivative families for evaluation in cellular assays, leading to the identification of compounds with enhanced selectivity and potency [13] [14].

Semi-synthetic modifications have also focused on addressing the cytotoxicity associated with the quinone moiety of demethylasterriquinone B1 [25]. The development of hydroxyfuroic acid derivatives has yielded compounds that retain insulin receptor activation while exhibiting significantly reduced cytotoxicity [25]. These modifications demonstrate the potential for structural optimization to improve the therapeutic index of bis-indolylquinone-based therapeutics.

Parallel synthesis methodologies have been developed to enable the rapid preparation of indolylquinone libraries based on the asterriquinone structural framework [26]. These approaches utilize selective conjugate addition reactions promoted by Brønsted and Lewis acids, followed by hydrolysis to yield bis-indolyldihydroxybenzoquinones [26]. High-throughput purification methods have been developed to support these library synthesis efforts [26].

The biotin-demethylasterriquinone conjugates represent another important class of semi-synthetic derivatives, designed for use as affinity reagents in target identification and validation studies [13] [14] [24]. These compounds have been prepared through multi-step synthesis in quantities sufficient for biochemical applications, demonstrating the synthetic accessibility of complex functionalized derivatives.

Acetyl derivatives and methoxy analogs of demethylasterriquinone B1 have been prepared to investigate the role of hydroxyl group substitution on biological activity [27] [28]. These studies have revealed that acetylation and methylation can significantly modulate both insulin receptor selectivity and cytotoxicity profiles, providing important structure-activity relationship data [27] [28].

The systematic preparation of indole ring-modified derivatives has enabled investigation of the contribution of individual indole substituents to biological activity [13] [14] [26]. These studies have identified critical prenyl group positions that are essential for insulin receptor binding and activation, guiding the design of optimized analogs [13] [14].